

Developing a Stable Formulation for Calanolide A: Application Notes and Protocols

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Compound of Interest

Compound Name: Calanolide

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This document provides detailed application notes and protocols for the development of a stable pharmaceutical formulation of **Calanolide A**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Given its poor aqueous solubility and potential for degradation, a systematic approach to formulation development is crucial for ensuring its therapeutic efficacy and shelf-life. These notes offer guidance on pre-formulation studies, formulation strategies, and analytical methods for stability assessment.

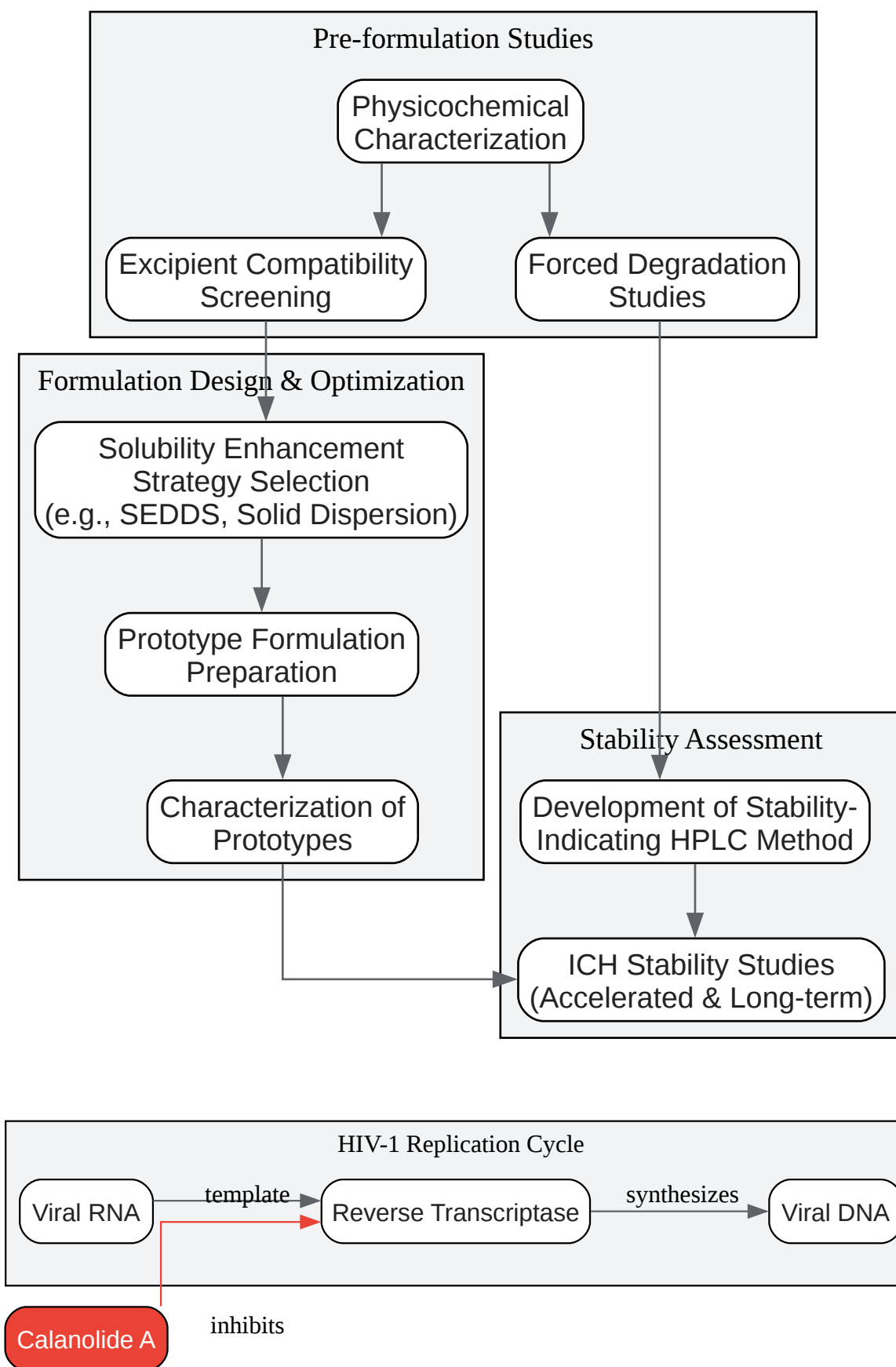
Physicochemical Properties of Calanolide A

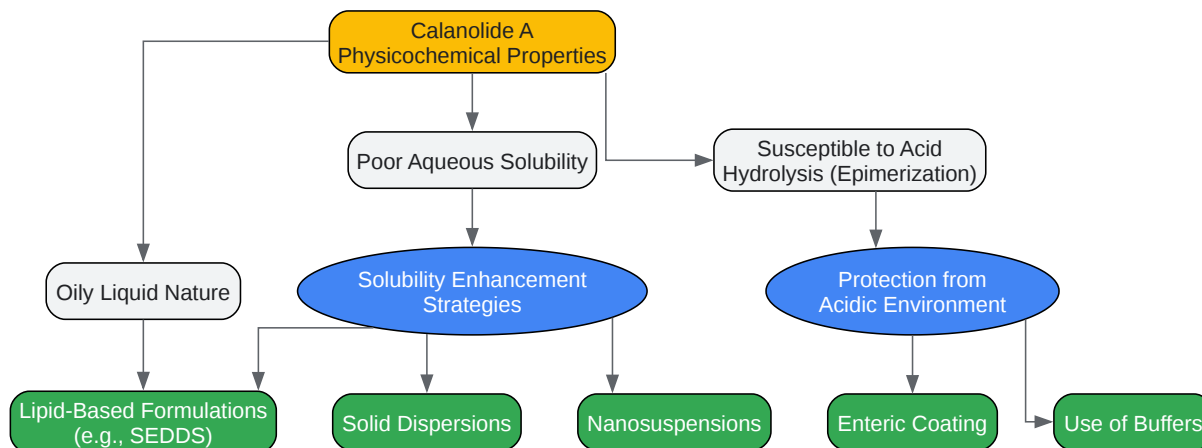
A thorough understanding of the physicochemical properties of **Calanolide A** is the foundation for developing a stable and bioavailable formulation.

Property	Value	Reference
Molecular Formula	C22H26O5	[1]
Molar Mass	370.44 g/mol	[2]
Physical State	Oily liquid	[2]
Solubility	Poorly soluble in water.	[3]
Stereochemistry	Specific stereochemistry is critical for anti-HIV activity.	[2]
Known Instability	Prone to epimerization to the inactive (+)-calanolide B under acidic conditions.	[4]

Formulation Development Workflow

The following workflow outlines the key stages in developing a stable formulation for **Calanolide A**.





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References

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